N,N-Dimethyloxolan-2-iminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyloxolan-2-iminium iodide, also known as Eschenmoser’s salt, is an organic compound with the molecular formula C3H8IN. It is a white, hygroscopic solid that is highly soluble in water and other polar solvents. This compound is widely used in organic synthesis due to its ability to act as a methylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyloxolan-2-iminium iodide can be synthesized through the reaction of trimethylamine with diiodomethane in the presence of dioxane and anhydrous ethanol. The mixture is allowed to react at room temperature for 100 hours in the dark. The resulting crystals are filtered and washed with ethanol and ether, then dried under vacuum at 70°C to yield trimethylmethylammonium iodide. This intermediate is then heated with sulfolane at 160°C for 12 minutes, and the resulting crystals are washed with carbon tetrachloride and dried under vacuum at 50°C to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyloxolan-2-iminium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can yield methylated amines, while reactions with alcohols can produce ethers.
Scientific Research Applications
N,N-Dimethyloxolan-2-iminium iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a methylating agent in the synthesis of various organic compounds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceuticals and other bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of N,N-Dimethyloxolan-2-iminium iodide involves the formation of a highly reactive iminium ion, which can readily react with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. The iminium ion acts as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylmethyleneammonium iodide: Similar in structure and reactivity, used in similar applications.
N,N-Dimethylmethyleneiminium chloride: Another methylating agent with similar properties but different counterion.
N,N-Dimethylmethyleneammonium bromide: Similar compound with bromide as the counterion.
Uniqueness
N,N-Dimethyloxolan-2-iminium iodide is unique due to its high reactivity and versatility as a methylating agent. Its ability to form stable iminium ions makes it particularly useful in organic synthesis and various industrial applications.
Properties
CAS No. |
669720-73-4 |
---|---|
Molecular Formula |
C6H12INO |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
dimethyl(oxolan-2-ylidene)azanium;iodide |
InChI |
InChI=1S/C6H12NO.HI/c1-7(2)6-4-3-5-8-6;/h3-5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LMIMXCJTJJDBCW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=C1CCCO1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.